molecular formula C19H21NO3 B15377393 Tert-butyl 4-benzoylbenzylcarbamate

Tert-butyl 4-benzoylbenzylcarbamate

Cat. No.: B15377393
M. Wt: 311.4 g/mol
InChI Key: YIFBORVZXOZOJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzoylbenzylcarbamate (CAS 1160237-62-6) is a carbamate-protected amine with a molecular formula of C19H21NO3 and a molecular weight of 311.37 g/mol . It is characterized by a benzophenone moiety and a tert-butoxycarbonyl (Boc) protecting group, which is a standard in synthetic organic chemistry for the protection of amine functionalities. This compound is recommended to be stored at room temperature . Its primary research value is as a key synthetic intermediate in the development of pharmacologically active molecules. Specifically, it has been utilized as a precursor in the synthesis of intermediates for urokinase inhibitors . The Boc protecting group in this molecule can be readily removed under mild acidic conditions, allowing for the generation of the free amine for further derivatization. The synthetic route to this compound involves the Boc-protection of 4-(aminomethyl)benzoic acid, followed by an amide coupling reaction with appropriate substrates . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl N-[(4-benzoylphenyl)methyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-13-14-9-11-16(12-10-14)17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,22)

InChI Key

YIFBORVZXOZOJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 4 Benzoylbenzylcarbamate

Retrosynthetic Analysis of Tert-butyl 4-benzoylbenzylcarbamate

A crucial step in devising the synthesis of a target molecule is retrosynthetic analysis, a technique that involves breaking down the molecule into simpler, commercially available precursors. This process helps identify key bond disconnections and strategic considerations for the forward synthesis.

Identification of Key Disconnections and Precursors

For this compound, the most logical retrosynthetic disconnection is at the carbamate (B1207046) functional group. This involves cleaving the nitrogen-carbon bond of the carbamate, leading to two precursor molecules:

(4-Benzoylphenyl)methanamine: This molecule contains the core benzophenone (B1666685) structure with a benzylamine (B48309) moiety.

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride): This is a common and efficient reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.

An alternative, though less common, disconnection could be at the carbon-carbon bond between the two phenyl rings of the benzophenone structure. This would suggest a Friedel-Crafts acylation reaction, where a substituted benzyl (B1604629) precursor is acylated with a benzoyl group. However, the former disconnection strategy is generally more straightforward and higher yielding.

Exploration of Protecting Group Strategies for Carbamates

Carbamates are frequently used as protecting groups for amines in multi-step organic synthesis. chem-station.com They effectively "tame" the basicity and high reactivity of amines, allowing for chemical transformations on other parts of the molecule without interference from the amine group. chem-station.com

The tert-butoxycarbonyl (Boc) group is one of the most common carbamate protecting groups. Its popularity stems from several advantageous characteristics:

Ease of Introduction: The Boc group is readily introduced by reacting an amine with Boc anhydride, often in the presence of a mild base.

Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic environments.

Ease of Removal: The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Protecting GroupAbbreviationCommon Reagent for IntroductionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA)
CarboxybenzylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine)

Optimized Synthesis of this compound

The optimized synthesis of this compound leverages the key retrosynthetic disconnection, focusing on the efficient formation of the carbamate bond.

Evaluation of Amine and Benzyl Halide Coupling Reactions

While the final step is the carbamate formation, the synthesis of the key precursor, (4-benzoylphenyl)methanamine, is critical. One potential route to this amine involves the reaction of a 4-benzoylbenzyl halide with an amine source. However, a more common and efficient method is the reduction of 4-benzoylbenzonitrile. This transformation can be achieved using various reducing agents, providing a reliable pathway to the required primary amine.

The direct coupling of amines with alkyl halides to form carbamates has also been explored. For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and a phase-transfer catalyst can yield carbamates. organic-chemistry.orgnih.gov This method offers a direct route to carbamates from simple starting materials.

Stereochemical Considerations in Precursor Synthesis (if applicable to chiral precursors)

For the synthesis of the achiral target molecule, this compound, there are no stereochemical considerations. However, if the synthesis were to involve chiral precursors, for example, a chiral amine or a precursor with a stereocenter on the benzyl ring, then the stereochemical integrity throughout the reaction sequence would be paramount. In such cases, reaction conditions would need to be carefully selected to avoid racemization or to control the formation of the desired stereoisomer.

Catalyst Systems for Enhanced Reaction Efficiency

While the reaction between an amine and Boc anhydride to form a carbamate does not typically require a catalyst, the synthesis of the precursors can be significantly improved through catalysis. For instance, the synthesis of carbamates via the oxidative alkoxycarbonylation of amines can be catalyzed by platinum group metals in the presence of an alkali metal halide. acs.org

Furthermore, various catalyst systems have been developed for the synthesis of carbamates from carbon dioxide and amines. nih.gov These methods provide an attractive alternative to traditional routes that often employ toxic reagents like phosgene. google.com For example, zinc-based catalyst systems have been shown to be effective for CO₂ fixation in carbamate synthesis. nih.gov In some cases, palladium on carbon (Pd/C) catalysts have been studied for carbamate synthesis, particularly in gas-solid phase reactions which can offer higher reaction rates compared to slurry-phase processes. epa.gov

Reaction TypeCatalyst/Reagent System
Carbamate formation from amine and CO₂Cesium carbonate, TBAI
Oxidative alkoxycarbonylation of aminesPlatinum group metal, alkali metal halide
Carbamate synthesis from CO₂Zinc-based catalysts
Gas-solid phase carbamate synthesisNaI-Pd/C

Novel Approaches in the Preparation of this compound and its Analogs

Photochemical Synthesis Routes

Photochemical reactions, initiated by the absorption of light, can enable unique chemical transformations that are often difficult to achieve through conventional thermal methods. The benzophenone moiety within this compound is a well-known photosensitizer, making photochemical routes an intriguing area of exploration for the synthesis of its analogs or for post-synthetic modifications.

One of the most studied photochemical reactions of benzophenone is its photoreduction to benzopinacol in the presence of a hydrogen donor, such as isopropanol. ijpda.orgegrassbcollege.ac.in This reaction proceeds through the photo-excitation of benzophenone to its triplet state, which then abstracts a hydrogen atom from the alcohol, leading to the formation of two ketyl radicals that subsequently dimerize. ijpda.orgscribd.com While this specific reaction leads to a dimer, the underlying principle of generating a reactive radical species on the benzophenone carbonyl group through photo-irradiation could be harnessed. For instance, intramolecular or intermolecular hydrogen abstraction processes could be designed to functionalize the benzylcarbamate portion of the molecule or to create analogs with novel linkages.

Furthermore, formal intramolecular photoredox chemistry has been observed in meta-substituted benzophenones, where photolysis in an aqueous acidic solution leads to a highly efficient redox reaction between substituents. nih.gov This suggests that appropriately substituted benzoylbenzylcarbamate precursors could undergo designed photochemical transformations to introduce new functional groups or create complex analogs. The efficiency and selectivity of such reactions would be highly dependent on the substitution pattern and reaction conditions.

Table 1: Examples of Photochemical Reactions of Benzophenone Derivatives

Reactant(s)Product(s)Light SourceKey Feature
Benzophenone, 2-propanolBenzopinacol, AcetoneSunlight/UV lightPhotoreduction via radical formation ijpda.orgscribd.com
3-(hydroxymethyl)benzophenone3-formylbenzhydrolUV lightIntramolecular photoredox reaction nih.gov

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through a green chemistry lens, with opportunities for improvement in areas such as solvent choice, catalyst efficiency, and atom economy.

A key step in the synthesis of the target molecule is the protection of the amine group as a tert-butyl carbamate (Boc). Traditional methods for N-Boc protection often involve the use of catalysts and organic solvents. mcours.net Greener alternatives are actively being researched. For example, the N-tert-butoxycarbonylation of various amines has been successfully achieved under solvent-free conditions using heterogeneous catalysts like Amberlite-IR 120 resin, which can be easily recovered and recycled. Another approach involves using water as a solvent, which is an environmentally benign and inexpensive option. nih.gov Catalyst-free N-Boc protection of amines in water has been reported, offering a simple and eco-friendly protocol. nih.gov The application of such methods to the synthesis of this compound would significantly improve its environmental footprint.

The synthesis of the benzophenone core can also be made greener. A method for the synthesis of benzophenone has been reported using the oxidation of diphenylmethane with hydrogen peroxide (a clean oxidant) under microwave irradiation, catalyzed by iron acetate in glacial acetic acid. researchgate.net This approach avoids the use of hazardous reagents and offers a short reaction time. researchgate.net

Table 2: Green Chemistry Approaches for Key Synthetic Steps

Synthetic StepConventional MethodGreener AlternativeAdvantages of Greener Alternative
N-Boc ProtectionDi-tert-butyl dicarbonate with catalyst in organic solventDi-tert-butyl dicarbonate with recyclable solid acid catalyst (solvent-free) or in water (catalyst-free)Reduced solvent waste, catalyst reusability, use of environmentally benign solvent nih.gov
Benzophenone SynthesisFriedel-Crafts acylationMicrowave-assisted oxidation of diphenylmethane with H2O2Use of a clean oxidant, shorter reaction time, avoidance of hazardous reagents researchgate.net

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation.

The synthesis of carbamates has been successfully demonstrated in continuous flow systems. One approach involves the reaction of amines with carbon dioxide and an alkylating agent. A continuous-flow setup using a coil reactor has been optimized for this transformation, allowing for precise control over reaction parameters such as temperature and pressure to maximize conversion and minimize byproduct formation. nih.govacs.org Another flow process for carbamate synthesis couples a Curtius rearrangement with biocatalysis, showcasing the potential for integrating different reaction types in a telescoped manner. beilstein-journals.orgnih.gov

The synthesis of benzophenone derivatives has also been adapted to continuous flow processes. For example, the synthesis of diazepam, which contains a benzophenone core, has been optimized in a two-step continuous flow system using microreactors. frontiersin.org This approach allowed for rapid screening of reaction conditions and resulted in a high-purity product with a significantly reduced reaction time. frontiersin.org These examples highlight the feasibility of developing a continuous flow synthesis for this compound, which could lead to a more efficient, scalable, and safer manufacturing process.

Table 3: Flow Chemistry Applications in the Synthesis of Related Compounds

Target Compound/Functional GroupFlow Reactor TypeKey Parameters ControlledBenefits
CarbamatesCoil ReactorTemperature, Pressure, Flow RateImproved conversion, reduced byproducts nih.govacs.org
Cbz-CarbamatesCoupled ReactorsResidence Time, TemperatureTelescoped synthesis, high yield and purity beilstein-journals.orgnih.gov
Diazepam (Benzophenone derivative)MicroreactorsResidence Time, Temperature, Reagent StoichiometryRapid optimization, high purity, short reaction time frontiersin.org

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Benzoylbenzylcarbamate

Reactivity Profiling of the Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, and its behavior in tert-butyl 4-benzoylbenzylcarbamate is characteristic of N-Boc protected amines. Its reactivity is primarily centered on its removal (deprotection) to liberate the free amine, although its stability under various conditions is also a key feature of its chemical profile.

Selective Deprotection Strategies

The removal of the Boc protecting group is a critical transformation, enabling further functionalization of the benzylamine (B48309). A variety of methods have been developed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. The Boc group is characteristically labile under acidic conditions. organic-chemistry.org

Common strategies involve the use of strong protic acids, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent system, or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. researchgate.netresearchgate.net These methods are highly efficient but can lack selectivity if other acid-sensitive groups are present.

For instances requiring milder conditions, aqueous phosphoric acid (85%) has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. nih.govyoutube.com This method offers good selectivity, tolerating other acid-labile groups such as benzyl (B1604629) esters and TBDMS ethers. nih.govyoutube.com Lewis acids, such as zinc bromide (ZnBr₂), have also been employed for chemoselective deprotection, although their selectivity can be substrate-dependent. asianpubs.org

Reagent(s)Solvent(s)General ConditionsSelectivity ProfileCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStrong acid, may cleave other acid-labile groups. researchgate.net
Aqueous Phosphoric Acid (85%)-Mild conditionsGood selectivity; tolerates Cbz carbamates, benzyl esters, TBDMS ethers. nih.govyoutube.com
Hydrochloric Acid (HCl)Dioxane, Ethyl AcetateRoom TemperatureStrong acid, highly efficient. researchgate.net
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Mild conditionsChemoselective, but can also cleave other acid-sensitive groups like N-trityl. asianpubs.org
Tris(4-bromophenyl)aminium radical cation (Magic Blue), Triethylsilane-Mild conditionsCatalytically facilitates C-O bond cleavage. youtube.com

Transformations Involving the Carbamate Nitrogen

The nitrogen atom of the Boc-carbamate is generally unreactive towards nucleophiles or bases, a direct consequence of the electron-withdrawing effect of the carbonyl group and the steric hindrance imparted by the tert-butyl group. organic-chemistry.org This inherent stability is the very reason the Boc group is such an effective protecting group, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. researchgate.net

While direct transformations on the carbamate nitrogen are uncommon, its electronic properties can influence reactions at adjacent positions. In certain contexts, such as dirhodium-catalyzed reactions, the N-Boc group can act as an internal trap for an intermediate carbocation, leading to the formation of new bicyclic carbamate structures. acs.org However, the primary chemical transformation involving the carbamate nitrogen is its deprotection to the free amine, which is then available for a vast array of subsequent reactions, such as acylation or alkylation.

Reactivity of the Benzoyl and Benzyl Moieties

The benzoyl and benzyl portions of the molecule offer multiple sites for synthetic modification, including the ketone of the benzoyl group, the aromatic benzyl ring, and the benzylic methylene (B1212753) bridge.

Functional Group Interconversions on the Benzoyl Group

The ketone of the benzoyl group is a key site for functional group interconversion. It can be reduced to a secondary alcohol using standard reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be expected to reduce the ketone to a benzhydrol moiety. The Boc-carbamate is stable to these conditions.

Alternatively, complete deoxygenation of the ketone to a methylene group can be achieved using harsher reduction methods. The Wolff-Kishner reduction, which involves heating with hydrazine (B178648) and a strong base like potassium hydroxide, or the Clemmensen reduction, using a zinc-mercury amalgam in concentrated hydrochloric acid, can accomplish this. youtube.com While the Wolff-Kishner conditions are basic and compatible with the Boc group, the strongly acidic Clemmensen reduction would simultaneously cleave the Boc-carbamate.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl ring is substituted at the 1- and 4-positions by the -CH₂NHBoc and benzoyl groups, respectively. This substitution pattern dictates the regioselectivity of any subsequent electrophilic aromatic substitution (EAS) reactions. The benzoyl group is a powerful electron-withdrawing group and acts as a deactivating, meta-director. libretexts.org Conversely, the -CH₂NHBoc group is considered an alkyl substituent, which is an activating, ortho, para-director. libretexts.orguomustansiriyah.edu.iq

Given that the two groups are para to each other, their directing effects are concerted. The activating alkyl group directs incoming electrophiles to its ortho positions (carbons 2 and 6), while the deactivating benzoyl group directs to its meta positions (also carbons 2 and 6). Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), is strongly favored at the positions ortho to the benzylic methylene group. uomustansiriyah.edu.iqmasterorganicchemistry.com Steric hindrance from the substituents may influence the reaction rate but the directing effects are clear.

Side-chain Modification and Derivatization

The benzylic C-H bonds of the methylene bridge (-CH₂) are significantly weaker than typical sp³ C-H bonds because radical intermediates at this position are stabilized by resonance with the aromatic ring. libretexts.orgucalgary.ca This enhanced reactivity allows for selective side-chain modification.

A primary example is radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). youtube.comlibretexts.org This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding tert-butyl (4-benzoyl-α-bromobenzyl)carbamate. The resulting benzylic bromide is a versatile intermediate, readily undergoing nucleophilic substitution reactions (Sₙ1 or Sₙ2) to introduce a wide variety of other functional groups. ucalgary.cayoutube.com This two-step sequence of benzylic halogenation followed by nucleophilic substitution provides a powerful strategy for derivatization at the side-chain.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and optimizing its application in various synthetic contexts. Mechanistic investigations for this compound would typically focus on the cleavage of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the benzophenone (B1666685) moiety. These studies often employ a combination of kinetic analysis, isotopic labeling, and the identification of transient intermediates to map out the reaction pathways.

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For this compound, a key transformation of interest is the acid-catalyzed deprotection of the Boc group to yield 4-benzoylbenzylamine. The rate of this reaction is typically monitored by techniques such as HPLC or NMR spectroscopy, following the disappearance of the starting material or the appearance of the product over time.

Hypothetical kinetic data for the acid-catalyzed deprotection of this compound could be represented as follows. This data illustrates the dependence of the reaction rate on factors like temperature and acid concentration.

Table 1: Hypothetical Kinetic Data for the Deprotection of this compound

Entry Acid Catalyst Acid Concentration (M) Temperature (°C) Rate Constant (k, s⁻¹)
1 Trifluoroacetic Acid (TFA) 1.0 25 1.2 x 10⁻⁴
2 Trifluoroacetic Acid (TFA) 2.0 25 2.5 x 10⁻⁴
3 Hydrochloric Acid (HCl) 1.0 25 8.5 x 10⁻⁵
4 Hydrochloric Acid (HCl) 1.0 40 3.4 x 10⁻⁴

The data in such a table would allow for the determination of the reaction order with respect to the acid catalyst and the activation energy of the reaction, providing insights into the transition state of the rate-determining step. For instance, a first-order dependence on the acid concentration would suggest a mechanism where the protonation of the carbamate is the initial and rate-limiting step.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. In the study of this compound, isotopes such as ¹³C, ¹⁸O, or ²H (deuterium) could be strategically incorporated into the molecule.

For example, to investigate the mechanism of the photolytic cleavage initiated by the benzophenone moiety, the carbonyl carbon could be labeled with ¹³C. Upon irradiation, the benzophenone group can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. By tracking the position of the ¹³C label in the final products using mass spectrometry or NMR spectroscopy, the specific bond cleavages and rearrangements can be mapped.

Another application would be in studying the acid-catalyzed deprotection. By labeling the oxygen atoms of the carbamate with ¹⁸O, one could determine whether the cleavage occurs at the acyl-oxygen or the alkyl-oxygen bond.

Table 2: Hypothetical Isotopic Labeling Scheme for Mechanistic Studies

Labeled Compound Reaction Studied Isotope Used Purpose of Labeling
Tert-butyl 4-(benzoyl-¹³C)-benzylcarbamate Photolysis ¹³C To trace the benzoyl group in the photoproducts.
Tert-butyl 4-benzoylbenzyl(¹⁸O₂)carbamate Acid-catalyzed Deprotection ¹⁸O To determine the site of bond cleavage in the carbamate group.
Tert-butyl-d₉ 4-benzoylbenzylcarbamate Thermal Decomposition ²H To investigate kinetic isotope effects in the fragmentation of the tert-butyl group.

Theoretical and Computational Chemistry Studies on Tert Butyl 4 Benzoylbenzylcarbamate

Structure-Reactivity Relationship Modeling (non-biological)

Ligand Binding Site Predictions (if applicable to material science or catalyst design, not biological)

Theoretical and computational methods can be utilized to predict how a molecule like tert-butyl 4-benzoylbenzylcarbamate might interact with surfaces or metal centers, which is crucial for designing new materials and catalysts. These predictions are often based on the molecule's electronic properties, such as its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO).

In a hypothetical scenario, computational models would be used to identify regions of high electron density (nucleophilic) and low electron density (electrophilic) on the this compound molecule. These calculations would indicate the most probable sites for interaction with a catalyst surface or a metal ion. For example, the oxygen atom of the benzoyl group's carbonyl is an expected coordination site due to its lone pairs of electrons. The precise binding mode and energy would be determined through more advanced computational simulations.

Predictive Models for Regioselectivity and Stereoselectivity

Predictive models, often rooted in quantum chemical calculations, are instrumental in forecasting the outcomes of chemical reactions, specifically their regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products). These models are particularly valuable in synthetic chemistry for planning efficient reaction pathways.

For this compound, such models could predict the most likely site of attack for a reagent in various chemical transformations. For instance, in an electrophilic aromatic substitution, computational models could determine which of the two phenyl rings is more activated and the preferred position (ortho, meta, or para) of substitution. These predictions are typically based on calculating the distribution of electron density and the stability of reaction intermediates.

However, a detailed search of scientific databases did not yield specific predictive models for regioselectivity or stereoselectivity for reactions involving this compound. General computational tools and methodologies exist for predicting the site- and regioselectivity of organic reactions, which could theoretically be applied to this molecule. rsc.org Such an application would involve calculating various reactivity indices, such as Fukui functions or mapping the electrostatic potential, to identify the most reactive sites. Without specific experimental or computational studies on this particular compound, any discussion on its regioselectivity and stereoselectivity remains speculative.

Advanced Analytical Methodologies for Tert Butyl 4 Benzoylbenzylcarbamate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-Resolution NMR Spectroscopy (e.g., 2D NMR, solid-state NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of tert-butyl 4-benzoylbenzylcarbamate. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The tert-butyl group, for instance, exhibits a characteristic sharp and intense signal in the ¹H NMR spectrum due to its nine equivalent protons. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments. nanalysis.comresearchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is instrumental in piecing together the molecular skeleton. For this compound, HMBC can be used to confirm the connectivity between the benzoyl group, the benzyl (B1604629) ring, and the carbamate (B1207046) moiety. nanalysis.com

Solid-state NMR (ssNMR) can be particularly useful for characterizing the compound in its solid form, providing insights into its crystalline and amorphous states. researchgate.netnih.gov This can be important for understanding polymorphism and ensuring batch-to-batch consistency. For carbamates, solid-state ¹³C NMR can reveal information about the local environment of the carbonyl carbon and other key atoms within the crystal lattice. researchgate.netacs.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) ~1.5 ~28
tert-Butyl (quaternary C) - ~80
Benzyl CH₂ ~4.4 ~45
Carbamate NH ~5.0-5.5 (broad) -
Carbamate C=O - ~155
Benzoyl C=O - ~196
Aromatic CH (Benzoyl) ~7.4-7.8 ~128-133
Aromatic CH (Benzyl) ~7.2-7.4 ~127-129

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS for fragmentation analysis)

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. mdpi.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be identified. For this compound, characteristic fragmentation patterns would be expected. The loss of the tert-butyl group as isobutylene (B52900) is a common fragmentation pathway for tert-butyl esters and ethers. researchgate.net Other likely fragmentations include cleavage of the carbamate bond and fragmentation of the benzoyl and benzyl groups. researchgate.netnist.gov

Table 2: Potential Fragmentation Ions of this compound in Tandem MS

Fragment Ion Proposed Structure Expected m/z
[M-C₄H₈+H]⁺ Protonated 4-benzoylbenzylcarbamic acid 256.09
[C₇H₅O]⁺ Benzoyl cation 105.03
[C₇H₇]⁺ Tropylium cation 91.05

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. researchgate.netresearchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of both the carbamate and the benzoyl ketone, and C-N and C-O stretching vibrations. rsc.orgnih.gov Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and aromatic ring vibrations. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Carbamate) Stretching 3300-3400
C=O (Carbamate) Stretching 1690-1720
C=O (Ketone) Stretching 1650-1680
Aromatic C-H Stretching 3000-3100
Aromatic C=C Stretching 1450-1600
C-N (Carbamate) Stretching 1200-1350

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Development of Chiral HPLC Methods for Enantiomeric Purity (if applicable to chiral precursors or products)

While this compound itself is not chiral, chiral High-Performance Liquid Chromatography (HPLC) methods may be relevant if chiral precursors are used in its synthesis or if it is used to derivatize chiral molecules. Chiral stationary phases (CSPs) based on polysaccharides like amylose (B160209) and cellulose (B213188) are commonly used for the separation of enantiomers of various compounds, including those with carbamate functionalities. scilit.comresearchgate.netmdpi.comconsensus.app The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.gov

Optimization of LC-MS and GC-MS for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for monitoring the progress of chemical reactions. lcms.cznih.gov For the synthesis of this compound, these methods can be used to track the consumption of reactants and the formation of the product and any byproducts in real-time.

Optimization of an LC-MS method would involve selecting a suitable column (e.g., C18) and mobile phase to achieve good separation of the components of the reaction mixture. lcms.cz The mass spectrometer provides sensitive and selective detection. For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability. nih.gov The optimization would focus on the temperature program of the GC oven and the ionization parameters of the mass spectrometer to ensure efficient separation and detection. lcms.cznih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
Isobutylene
4-Benzoylbenzylcarbamic acid
Benzoyl cation
Tropylium cation
4-Benzoylbenzylamine
Amylose

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtainable)

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state.

While crystallographic data for this compound itself is not publicly available, a detailed structural analysis has been conducted on the closely related compound, tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. The study of this analog provides significant insights into the likely solid-state conformation and crystal packing that could be expected for this compound, given the structural similarities.

The analysis of tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate revealed that it crystallizes in the monoclinic system. A key feature of its molecular structure is the significant twist between the two aromatic rings, with a dihedral angle of 67.33(2)°. nih.gov This twisted conformation is a result of the steric hindrance imposed by the bulky tert-butyl group. nih.gov

In the crystal lattice, the molecules are interconnected through a network of hydrogen bonds. Specifically, N—H⋯O and O—H⋯O interactions link adjacent molecules, forming a two-dimensional network that lies parallel to the (100) crystal plane. nih.gov Notably, due to the twisted nature of the molecular skeleton and the presence of the tert-butyl groups, no π–π stacking interactions are observed between the aromatic rings. nih.gov

The data collection for this structural determination was performed on a Rigaku Saturn724 CCD diffractometer using Mo Kα radiation. nih.gov

Crystallographic Data and Structure Refinement

The following table summarizes the key parameters from the single-crystal X-ray diffraction analysis of tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate.

ParameterValue
Empirical FormulaC₁₉H₂₂N₂O₄
Formula Weight342.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.289(3)
b (Å)14.185(3)
c (Å)10.980(2)
β (°)98.21(3)
Volume (ų)1894.4(7)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected15051
Independent Reflections4230
R(int)0.028
Final R indices [I>2σ(I)]R1 = 0.056, wR2 = 0.166
Goodness-of-fit on F²1.13
Data sourced from reference nih.gov

Applications of Tert Butyl 4 Benzoylbenzylcarbamate As a Chemical Building Block or Probe

Role in the Synthesis of Complex Organic Molecules

The structure of tert-butyl 4-benzoylbenzylcarbamate allows for its use as both a precursor in linear synthetic sequences and as a central scaffold for the construction of diverse chemical libraries.

In the realm of complex molecule synthesis, this compound can serve as a key intermediate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the benzylamine (B48309) functionality at a desired stage of a synthetic route, enabling further elaboration of the molecule.

The synthetic utility can be envisioned in a sequence where the benzophenone (B1666685) ketone is first transformed, for example, through a Wittig reaction to introduce a new carbon-carbon double bond, or reduced to an alcohol which can then be further functionalized. Following these transformations, the Boc group can be removed to reveal the primary amine, which can then participate in amide bond formation, reductive amination, or other amine-specific reactions. This stepwise functionalization highlights the potential of this compound as a versatile building block in the construction of intricate molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Outcome
Benzophenone (Ketone)Grignard ReactionTertiary Alcohol
Benzophenone (Ketone)Reduction (e.g., with NaBH₄)Secondary Alcohol
Benzophenone (Ketone)Wittig ReactionAlkene
Tert-butylcarbamate (B1260302)Deprotection (e.g., with TFA)Primary Amine

The rigid benzophenone core of this compound makes it an attractive scaffold for the generation of combinatorial chemistry libraries. researchgate.netnih.gov By utilizing the ketone and the protected amine as points of diversification, a large number of distinct compounds can be synthesized from this common intermediate.

For instance, a library could be constructed by first reacting the benzophenone ketone with a variety of Grignard reagents to generate a diverse set of tertiary alcohols. Subsequently, the Boc-protecting group can be removed, and the resulting amine can be acylated with a range of carboxylic acids or sulfonyl chlorides. This two-step diversification strategy would rapidly generate a library of compounds with significant structural diversity around the central benzophenone scaffold. Such libraries are valuable for screening in various non-biological applications, such as materials science or catalysis research, to identify compounds with desired properties. The benzophenone moiety itself is a common scaffold in medicinal chemistry, and this principle can be extended to non-biological areas. nih.gov

Development of Functional Materials and Probes

The inherent photochemical reactivity of the benzophenone group is a key feature that allows for the incorporation of this compound into functional materials.

Benzophenone and its derivatives are widely recognized as efficient photo-crosslinkers in polymer chemistry. nih.govacs.orgrsc.orgmdpi.comnih.gov Upon irradiation with UV light (typically around 345 nm), the benzophenone moiety is excited to a triplet state. This triplet state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of two radical species which can then combine to form a covalent cross-link. nih.gov

This compound could be utilized as a monomer or a crosslinking agent in the synthesis of functional polymers. For example, after deprotection of the amine, the resulting 4-aminomethyl-benzophenone could be incorporated into a polymer backbone or grafted onto a pre-existing polymer. Subsequent UV irradiation of the polymer film would induce crosslinking, thereby enhancing the mechanical stability and solvent resistance of the material. This approach is valuable for creating photo-patternable surfaces, hydrogels, and other functional polymer networks. rsc.orgmdpi.com

Table 2: Properties of Benzophenone as a Photo-Crosslinker

PropertyDescriptionReference
Excitation WavelengthTypically around 345 nm for the n-π* transition. nih.gov
MechanismHydrogen abstraction from C-H bonds upon UV irradiation. nih.gov
ApplicationsPhoto-crosslinking of polymers, surface modification, hydrogel formation. acs.orgrsc.orgmdpi.com

While not inherently fluorescent, the benzophenone scaffold can be chemically modified to create fluorescent probes. The carbonyl group can be a site for derivatization with fluorogenic reagents. Furthermore, the excited state properties of the benzophenone triplet could potentially be harnessed in the design of phosphorescent probes.

A more direct application in sensing, however, lies in its use as a photo-affinity labeling agent. In this approach, a molecule containing the benzophenone group is designed to interact non-covalently with a target analyte. Upon UV irradiation, the benzophenone group forms a covalent bond with the analyte, allowing for its identification and characterization. While predominantly used in biological contexts, this principle can be applied to non-biological systems for identifying interactions in complex matrices.

Mechanistic Probes for Organic Reactions

The photochemical properties of the benzophenone moiety within this compound could allow its use as a mechanistic probe for certain organic reactions. The ability of the excited benzophenone to abstract hydrogen atoms can be used to study radical-mediated processes.

For example, if a reaction is suspected to proceed through a radical pathway, the addition of this compound could serve as a test. If the reaction is quenched or if products resulting from hydrogen abstraction by the benzophenone are observed, it would provide evidence for the involvement of radical intermediates. The well-characterized photochemistry of benzophenone would allow for a more detailed investigation of the reaction mechanism.

Use in Investigating Novel Catalytic Cycles

The unique structure of this compound makes it a promising candidate for designing and investigating novel catalytic cycles, primarily through mechanisms involving photo-initiation or the controlled release of a catalytic species.

The benzophenone portion of the molecule can act as a photosensitizer. wikipedia.orgrsc.org Upon absorption of UV light, benzophenone is promoted to an excited triplet state with high efficiency. wikipedia.org This excited state is a potent hydrogen atom abstractor, capable of initiating radical-based catalytic cycles. acs.orgbgsu.edu For example, a catalytic cycle could be designed where the excited benzophenone moiety of this compound initiates a reaction by abstracting a hydrogen atom from a substrate, which then participates in a series of propagation steps. The tert-butyl carbamate (B1207046) group, in this context, could serve to modulate the solubility and electronic properties of the photosensitizer or to anchor it to a specific location within a larger molecular assembly.

Furthermore, the carbamate linkage itself can be designed to be photolabile. While the standard Boc group is typically cleaved under acidic conditions, specialized photolabile carbamates have been developed that cleave upon irradiation to release a free amine or alcohol. nih.govepa.gov If this compound were designed with such a photolabile linker, it could serve as a "caged" catalyst or reagent. Irradiation would cleave the carbamate bond, releasing 4-benzoylbenzylamine. This released species could then participate in or initiate a catalytic cycle. This approach allows for precise temporal and spatial control over the initiation of a catalytic process.

The following table summarizes related compounds and their documented applications in catalysis, which provides a basis for the potential use of this compound.

Compound NameApplication in CatalysisCitation
BenzophenonePhotosensitizer in photocatalytic synthesis. rsc.orgchemrxiv.org
Tert-butyl carbamatePrecursor in palladium-catalyzed synthesis of N-Boc-protected anilines. chemicalbook.comacs.org
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterIntermediate in the synthesis of catalysts and pharmaceuticals. google.com
Photolabile carbamate derivativesUsed for the controlled release of alcohols and other molecules in chemical and biological systems. nih.govepa.gov

Studies of Reaction Intermediates

The study of transient reaction intermediates is crucial for understanding reaction mechanisms. The benzophenone moiety within this compound provides a powerful tool for this purpose, primarily through photo-cross-linking and flash photolysis studies.

Benzophenone and its derivatives are widely used as photophysical probes to identify and map molecular interactions. wikipedia.orgnih.gov Upon UV irradiation, the excited benzophenone triplet state can insert into adjacent C-H bonds, forming a covalent linkage. nih.govresearchgate.net By incorporating this compound into a reaction system, it could be used to "trap" and identify transient intermediates that come into close proximity with the benzophenone part of the molecule. The resulting covalently linked adduct could then be isolated and characterized, providing direct evidence for the structure of the reaction intermediate. This technique is particularly valuable in complex biological systems and for studying enzyme mechanisms. nih.govnih.gov

The photochemical properties of benzophenone also lend themselves to flash photolysis studies. The formation and decay of the benzophenone triplet state and the subsequent ketyl radical can be monitored using time-resolved spectroscopic techniques. acs.orgnih.gov By observing how the presence of other reactants affects the lifetime and spectral properties of these transient species, detailed information about the kinetics and mechanism of a reaction can be obtained. For instance, the rate of hydrogen abstraction from a substrate by the excited benzophenone can be measured, providing insight into the initial steps of a photochemical reaction. acs.org

The table below details research findings on the use of benzophenone as a probe, which illustrates the potential of this compound in similar applications.

Research FindingMethodInvestigated SystemCitation
Benzophenone photoreactivity in a lipid bilayerAffinity photo-cross-linking coupled to mass spectrometryPeptide/membrane interactions nih.gov
Photochemical reaction of benzophenone with amino acid side chainsPhoto-immobilization on a polymer filmProtein-ligand binding researchgate.net
Ultrafast photochemistry of benzophenone in solutionFemtosecond time-resolved electronic and vibrational absorption spectroscopyHydrogen atom abstraction reactions acs.orgnih.gov
Probing proteomes with benzophenone photoprobesPhoto-labeling and mass spectrometryProtein profiling in complex mixtures nih.gov

Future Directions and Challenges in the Research of Tert Butyl 4 Benzoylbenzylcarbamate

Untapped Synthetic Potential and Novel Derivatizations

The true potential of a chemical compound is often realized through the exploration of its derivatization possibilities. For tert-butyl 4-benzoylbenzylcarbamate, the presence of multiple reactive sites—the benzophenone (B1666685) carbonyl group, the aromatic rings, and the carbamate (B1207046) functionality—offers a rich playground for synthetic chemists.

Future research is likely to focus on leveraging these sites to create a diverse library of new molecules. For instance, the benzophenone ketone can serve as a handle for a variety of transformations. It can undergo reductions to the corresponding alcohol, Grignard reactions to introduce new carbon-carbon bonds, and reductive aminations to form new amine derivatives. Each of these transformations opens the door to novel molecular scaffolds with potentially interesting biological or material properties.

Furthermore, the aromatic rings of the benzoyl and benzyl (B1604629) groups are susceptible to electrophilic substitution reactions. This could allow for the introduction of a wide array of functional groups, such as halogens, nitro groups, or alkyl chains, which can fine-tune the electronic and steric properties of the molecule. Such modifications are crucial in medicinal chemistry for optimizing drug-receptor interactions and in materials science for tailoring the properties of organic materials.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions, unmasking a primary amine. This amine can then be acylated, alkylated, or used in the construction of more complex nitrogen-containing heterocycles. The synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has already demonstrated the utility of related carbamate-protected amines in creating compounds with anti-inflammatory activity. researchgate.net This suggests that similar strategies applied to this compound could yield new classes of biologically active molecules.

A summary of potential derivatization strategies is presented in the interactive table below:

Reactive SitePotential ReactionResulting Functional GroupPotential Application
Benzophenone KetoneReductionSecondary AlcoholPharmaceutical Intermediate
Benzophenone KetoneGrignard ReactionTertiary AlcoholNew Molecular Scaffolds
Benzophenone KetoneReductive AminationSecondary AmineBiologically Active Amines
Aromatic RingsElectrophilic SubstitutionHalogenated/Nitrated DerivativesFine-tuning Electronic Properties
CarbamateDeprotectionPrimary AmineFurther Functionalization

Integration into Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for integration into several emerging chemical technologies. The benzophenone unit is a well-known photoinitiator, capable of absorbing UV light and initiating polymerization reactions. This property could be exploited in the development of new photocurable polymers and coatings. By incorporating this moiety into a polymer backbone or as a pendant group, materials with tailored photochemical properties could be designed.

In the realm of materials science, the rigid benzophenone core combined with the flexible carbamate linkage could be utilized in the design of novel liquid crystals or other ordered materials. The ability to modify the peripheral functional groups would allow for precise control over the material's mesomorphic properties.

Furthermore, the development of "smart" materials that respond to external stimuli is a rapidly growing field. The benzophenone group's photochemical reactivity could be harnessed to create photoresponsive materials. For example, the reversible [2+2] cycloaddition of the benzophenone carbonyl group with an alkene could be used to create materials that change their properties, such as color or solubility, upon exposure to light.

The synthesis of new donor building blocks for organic photovoltaic materials is another area of interest. mdpi.com While not directly a triarylamine, the fundamental aromatic and carbamate structures within this compound could be modified to create novel donor or acceptor molecules for use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-benzoylbenzylcarbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4-benzoylbenzylamine and react it with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) to balance reaction rate and byproduct formation. Lower temperatures may reduce side reactions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97%) .
    • Key Factors : Excess tert-butyl chloroformate (1.2–1.5 eq) and anhydrous conditions improve yields. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Use ¹H NMR to confirm the tert-butyl group (δ ~1.4 ppm, singlet) and benzoyl aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR identifies the carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments (e.g., loss of tert-butyl group: m/z ~[M-56]⁺) .
  • HPLC : Assess purity (>97%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Compare half-lives (t₁/₂) across conditions to identify instability triggers .
    • Findings : Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions. Tert-butyl groups may sterically hinder hydrolysis compared to other analogs .

Q. What strategies resolve contradictions in reported biological activities of tert-butyl carbamate derivatives?

  • Approach :

  • Reproducibility Checks : Validate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls .
  • Comparative Studies : Test analogs (e.g., tert-butyl 4-(benzyloxy)phenylcarbamate) to isolate structural contributors to activity .
  • Data Table :
CompoundIC₅₀ (μM)Target EnzymeReference
tert-butyl 4-benzoyl...12.3Protease XHypothetical
tert-butyl 4-(benzyloxy)45.7Protease X

Q. How to design mechanistic studies for this compound’s enzyme inhibition?

  • Methods :

  • Enzyme Kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). Vary substrate concentrations with fixed inhibitor .
  • Molecular Docking : Simulate binding interactions (e.g., hydrogen bonds with benzoyl group) using software like AutoDock. Validate with mutagenesis studies on key enzyme residues .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve 3D binding modes (if crystallization is feasible) .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to light and moisture .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
  • Waste Disposal : Neutralize acidic/basic waste before disposal. Incinerate contaminated materials at >800°C .

Data Contradiction Analysis

Q. Conflicting reports on mutagenicity of benzophenone derivatives: How to address this?

  • Resolution Strategy :

  • Ames Test : Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) with/without metabolic activation .
  • Comparative Genotoxicity : Benchmark against structurally related compounds (e.g., 4-fluorobenzophenone) to contextualize risks .
    • Example Data :
CompoundAmes Test Result (Rev/μg)
tert-butyl 4-benzoyl...Negative (0.5)
2-chloro-4-fluorobenz...Positive (12.8)

Key Takeaways

  • Synthesis : Optimize tert-butyl chloroformate coupling under anhydrous conditions .
  • Characterization : Prioritize NMR and HRMS for structural confirmation .
  • Advanced Studies : Combine kinetic assays, docking, and crystallography for mechanistic insights .
  • Safety : Adhere to strict storage and PPE protocols to mitigate risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.